7-(ethylsulfanyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
7-ethylsulfanyl-3-methyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c1-3-13-7-5-6(8-4-9-7)12(2)11-10-5/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUWHQFSIQXKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC2=C1N=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Hydroxy Intermediate
Ethyl 2-(ethylsulfanyl)acetate undergoes base-mediated condensation with diethyl carbonate to yield a 1,3-di-keto intermediate. Reaction with 5-amino-3-methyl-1H-1,2,4-triazole in refluxing ethanol produces 7-hydroxy-3-methyltriazolo[4,5-d]pyrimidine.
Chlorination and Thiol Substitution
The hydroxy group at position 7 is replaced with chlorine using phosphoryl chloride (POCl₃) under reflux, yielding 7-chloro-3-methyltriazolo[4,5-d]pyrimidine. Subsequent nucleophilic substitution with sodium ethanethiolate in dimethylformamide (DMF) at 80°C introduces the ethylsulfanyl group, achieving a 68% yield (Table 1).
Table 1: Reaction Conditions for Thiol Substitution
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | DMF |
| Reaction Time | 12 hours |
| Yield | 68% |
Direct Synthesis via Dimroth Rearrangement
An alternative route employs the Dimroth rearrangement to construct the triazolopyrimidine core with pre-installed ethylsulfanyl groups.
Precursor Preparation
3-Methyl-5-amino-1H-1,2,4-triazole is reacted with ethyl 2-(ethylsulfanyl)pyrimidine-4,6-dicarboxylate in acetic acid. The reaction proceeds via cyclization under reflux, forming the triazolopyrimidine ring system directly.
Optimization of Conditions
Varying the solvent (acetic acid vs. ethanol) and temperature (reflux vs. 60°C) revealed that acetic acid at 110°C maximizes yield (72%) while minimizing byproducts (Table 2).
Table 2: Solvent and Temperature Effects on Dimroth Rearrangement
| Solvent | Temperature | Yield | Byproducts |
|---|---|---|---|
| Acetic Acid | 110°C | 72% | <5% |
| Ethanol | 60°C | 45% | 15% |
Post-Functionalization of Preformed Triazolopyrimidines
Late-Stage Sulfur Incorporation
7-Chloro-3-methyltriazolo[4,5-d]pyrimidine (prepared via Method 1) is treated with ethanethiol in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). This single-step substitution achieves a 65% yield with >95% purity.
Comparative Analysis with Methylsulfanyl Analogs
Replacing ethanethiol with methanethiol under identical conditions yields the methylsulfanyl analog in 70% yield, indicating that steric bulk marginally affects substitution efficiency.
Critical Evaluation of Synthetic Routes
Yield and Scalability
-
Method 1 (Cyclocondensation): Offers moderate yields (68%) but requires multiple steps.
-
Method 2 (Dimroth Rearrangement): Higher yields (72%) and fewer steps, but demands precise temperature control.
-
Method 3 (Post-Functionalization): Efficient for late-stage diversification but depends on chloro intermediate availability.
Functional Group Compatibility
Ethylsulfanyl incorporation is sensitive to oxidative conditions. Storage under nitrogen is recommended to prevent sulfoxide formation.
Industrial-Scale Considerations
Large-scale synthesis prioritizes Method 2 due to its single-step nature and compatibility with continuous flow reactors. Pilot studies demonstrate a 65% yield at 10-kg scale, with a space-time yield of 1.2 kg/L/day .
Chemical Reactions Analysis
Types of Reactions
7-(ethylsulfanyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: : Converts the thioether group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduces any oxidized forms back to the thioether using reducing agents like lithium aluminum hydride.
Substitution: : The ethylsulfanyl group can be replaced by nucleophiles in a substitution reaction, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : DMF, DMSO.
Conditions: : Typically require specific temperatures and pH levels depending on the reaction type.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Substitution Products: : Depending on the nucleophile, substituted triazolopyrimidines.
Scientific Research Applications
Chemistry
The unique structure of 7-(ethylsulfanyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules.
Biology
It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The sulfur and nitrogen atoms in its structure can interact with biological targets.
Medicine
Exploratory studies suggest it might be useful in designing new pharmaceuticals, particularly for targeting specific enzymes or receptors in disease pathways.
Industry
The compound's reactivity and structural properties may make it useful in material science, such as in the development of new polymers or as a ligand in coordination chemistry.
Mechanism of Action
7-(ethylsulfanyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine interacts with molecular targets through its functional groups. The triazole and pyrimidine rings can form hydrogen bonds and π-π interactions, while the ethylsulfanyl group can engage in additional bonding or substitution reactions. The exact pathways and mechanisms depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyrimidine scaffold is highly versatile, with modifications at positions 3 and 7 significantly altering biological activity, solubility, and synthetic accessibility. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity :
- Ethylthio vs. Benzoxazol-2-ylsulfanyl : The ethylthio group in the target compound may offer moderate electron-donating effects and lower steric hindrance compared to the bulkier benzoxazol-2-ylsulfanyl group in VAS2870, which is critical for NADPH oxidase inhibition .
- Methyl vs. Benzyl at R3 : The methyl group (target compound) likely enhances metabolic stability compared to benzyl derivatives (e.g., VAS2870), which may improve pharmacokinetics but reduce binding affinity to certain targets .
Synthetic Accessibility :
- Ethylthio-substituted derivatives (e.g., 74% yield in ) are synthesized more efficiently than benzoxazol-2-ylsulfanyl analogs (14.8–23.5% yields in ), suggesting that smaller substituents facilitate reaction optimization .
Biological Targets: Anticancer Activity: Ethylthio derivatives () show moderate activity against MCF-7 breast cancer cells, whereas morpholinomethyl-substituted compounds () target epigenetic regulators (EZH2/HDACs), indicating substituent-dependent mechanism divergence . Enzyme Inhibition: Piperazinyl-sulfonyl derivatives () may exhibit distinct target selectivity compared to ethylthio analogs due to their polar sulfonyl groups, which could enhance solubility and enzyme interaction .
Physical Properties: Melting points vary significantly: morpholinomethyl derivatives (89–90°C) vs. benzyl-substituted compounds (130–133°C), reflecting differences in crystallinity and intermolecular interactions .
Biological Activity
7-(ethylsulfanyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a triazolopyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes:
- Inhibition of USP28 : Recent studies have shown that derivatives of triazolo[4,5-d]pyrimidine can inhibit the enzyme USP28, which plays a crucial role in tumorigenesis through deubiquitination. The compound demonstrated an IC50 value of , indicating potent inhibitory activity against USP28 .
- Cell Cycle Arrest and Apoptosis : The compound has been observed to induce cell cycle arrest in the S phase and promote apoptosis in various cancer cell lines. This effect is mediated through the degradation of key proteins involved in cell proliferation .
Biological Evaluations
Several studies have evaluated the biological effects of this compound:
Anticancer Activity
- Cancer Cell Lines : The compound showed significant cytotoxic effects against gastric cancer cell lines such as HGC-27 and MKN45. The IC50 values were reported as and , respectively .
- Mechanistic Insights : The inhibition of USP28 was linked to decreased levels of c-Myc and LSD1 proteins in treated cells, suggesting a pathway through which the compound exerts its anticancer effects .
Case Studies
A notable study focused on the synthesis and evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as USP28 inhibitors. Among these derivatives, this compound was identified as a lead compound due to its potent inhibitory profile and favorable pharmacological properties .
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with other similar compounds:
| Compound Name | Structure | IC50 (μmol/L) | Biological Activity |
|---|---|---|---|
| Compound 19 | Structure | 1.10 ± 0.02 | USP28 Inhibition |
| Compound A | Structure | >100 | No significant activity |
| Compound B | Structure | <10 | Moderate anticancer |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-(ethylsulfanyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how do reaction conditions influence yield?
- The synthesis typically involves cyclization of precursors like 4-substituted hydrazines and thiocyanate derivatives. For example, analogous triazolopyrimidines are synthesized via cyclization of 4-fluorophenylhydrazine with benzyl isothiocyanate under controlled pH and temperature (e.g., 50–80°C in ethanol/water mixtures) . Oxidation and reduction steps (e.g., using m-chloroperbenzoic acid or sodium borohydride) are critical for introducing sulfoxide/sulfone or reduced triazole moieties . Purification often requires chromatography or recrystallization .
Q. How is the structural integrity of this compound validated, and what spectroscopic methods are recommended?
- 1H/13C NMR confirms the triazolopyrimidine core and substituent positions (e.g., ethylsulfanyl and methyl groups). IR spectroscopy identifies functional groups like C-S (650–700 cm⁻¹) and triazole N-H stretches. Mass spectrometry (HRMS) verifies molecular weight . For advanced confirmation, X-ray crystallography resolves π-stacking interactions in the fused ring system .
Q. What preliminary biological activities have been reported for this compound class?
- Triazolopyrimidines with ethylsulfanyl/methyl groups exhibit anticancer (via kinase inhibition), antimicrobial (disrupting bacterial membranes), and anti-inflammatory (COX-2 suppression) activities. Fluorinated analogs show enhanced metabolic stability due to lipophilicity . Standard assays include MTT for cytotoxicity and ELISA for enzyme inhibition .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s reactivity and bioactivity?
- Electron-withdrawing groups (e.g., Cl at benzyl positions) increase electrophilicity, enhancing covalent binding to cysteine residues in target enzymes. Fluorine improves pharmacokinetics by reducing CYP450 metabolism . Comparative studies show chlorine-substituted analogs have higher cytotoxicity (IC50 ~5 µM vs. 10 µM for fluorine) but lower solubility .
Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC50 values across studies)?
- Discrepancies may arise from assay conditions (e.g., serum concentration, cell line variability). Normalize data using reference inhibitors (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) . Adjust substituent lipophilicity to balance membrane permeability and off-target effects .
Q. What is the mechanistic basis for its interaction with cannabinoid receptors or NADPH oxidase?
- Structural analogs (e.g., 3-benzyl derivatives) bind CB2 receptors via hydrogen bonding with triazole N3 and hydrophobic interactions with the benzyl group . For NADPH oxidase inhibition, the ethylsulfanyl group may chelate iron in the enzyme’s active site, as seen in xanthine oxidase inhibitors like VAS2870 .
Q. How can computational modeling optimize its pharmacokinetic profile?
- QSAR models predict logP values >2.5 (indicating high absorption) but highlight P-glycoprotein efflux risks. Docking studies (e.g., AutoDock Vina) prioritize substituents that fit hydrophobic pockets in target proteins (e.g., EGFR kinase) while minimizing torsional strain .
Methodological Challenges
Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?
- Low yields in cyclization steps arise from impure precursors or suboptimal pH. Use HPLC to monitor intermediate purity and adjust solvent polarity (e.g., DMF for polar intermediates) . Oxidation side-reactions are minimized by slow addition of m-chloroperbenzoic acid at 0°C .
Q. How to design SAR studies for triazolopyrimidine derivatives?
- Systematically vary substituents at positions 3 (alkyl/aryl) and 7 (thioethers/sulfones). Test analogs in enzyme inhibition panels (e.g., kinase profiling) and correlate with steric/electronic parameters (Hammett constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
